

Physical and chemical properties of 4-methylbenzylboronic acid pinacol ester

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Compound of Interest

Compound Name: 4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane

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An In-Depth Technical Guide to 4-Methylbenzylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methylbenzylboronic acid pinacol ester, a versatile reagent in modern organic synthesis. This document details its characteristics, experimental protocols for its synthesis and application, and its role in synthetic workflows, particularly in the context of drug discovery.

Core Physical and Chemical Properties

4-Methylbenzylboronic acid pinacol ester, also known as 2-(4-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key organoboron compound utilized in a variety of chemical transformations. Its stability, reactivity, and functional group tolerance make it a valuable building block in the synthesis of complex organic molecules.

Physical Properties

Property	Value	Source
CAS Number	356570-52-0	[1]
Molecular Formula	C ₁₄ H ₂₁ BO ₂	[1]
Molecular Weight	232.13 g/mol	[1]
Physical State	Liquid	[1]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	95 °C @ 1 mmHg	[1]
Density	0.953 g/mL at 25 °C	[1]
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane)	[2][3]

Chemical Properties

Property	Description	Source
Chemical Stability	Stable under standard conditions. The pinacol ester group provides greater stability compared to the corresponding free boronic acid, particularly against protodeboronation.	[2] [3]
Reactivity	Primarily used as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The benzylic C-B bond can be cleaved under specific conditions to participate in these reactions.	[4]

Spectroscopic Data

While a dedicated, published spectrum for 4-methylbenzylboronic acid pinacol ester is not readily available in public repositories, typical spectroscopic data for closely related benzylboronic acid pinacol esters can be used for characterization. The expected spectral features are outlined below.

¹H NMR Spectroscopy (Expected)

Chemical Shift (ppm)	Multiplicity	Assignment
~7.1	d	2H, Aromatic protons ortho to the benzyl group
~7.0	d	2H, Aromatic protons meta to the benzyl group
~2.3	s	3H, Methyl protons of the tolyl group
~2.1	s	2H, Benzylic protons
~1.2	s	12H, Methyl protons of the pinacol group

¹³C NMR Spectroscopy (Expected)

Chemical Shift (ppm)	Assignment
~138-140	Quaternary aromatic carbon attached to the benzyl group
~135-137	Quaternary aromatic carbon attached to the methyl group
~128-130	Aromatic CH carbons
~83	Quaternary carbons of the pinacol group
~30-35	Benzylic carbon (often broad due to quadrupolar relaxation of boron)
~25	Methyl carbons of the pinacol group
~21	Methyl carbon of the tolyl group

Infrared (IR) Spectroscopy (Expected)

Wavenumber (cm ⁻¹)	Assignment
~3000-2850	C-H stretching (aliphatic)
~1610, 1515	C=C stretching (aromatic ring)
~1370-1380	B-O stretching
~1145	C-O stretching
~815	C-H out-of-plane bending (para-substituted aromatic)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at an m/z of approximately 232.16. Fragmentation patterns would likely involve the loss of the pinacol group and cleavage at the benzylic position. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and application of 4-methylbenzylboronic acid pinacol ester. The following sections provide representative procedures.

Synthesis of 4-Methylbenzylboronic Acid Pinacol Ester

A common method for the synthesis of benzylboronic acid pinacol esters involves the reaction of a Grignard reagent with a trialkyl borate followed by esterification with pinacol.

Materials:

- 4-Methylbenzyl chloride (or bromide)
- Magnesium turnings
- Anhydrous diethyl ether or THF
- Triisopropyl borate

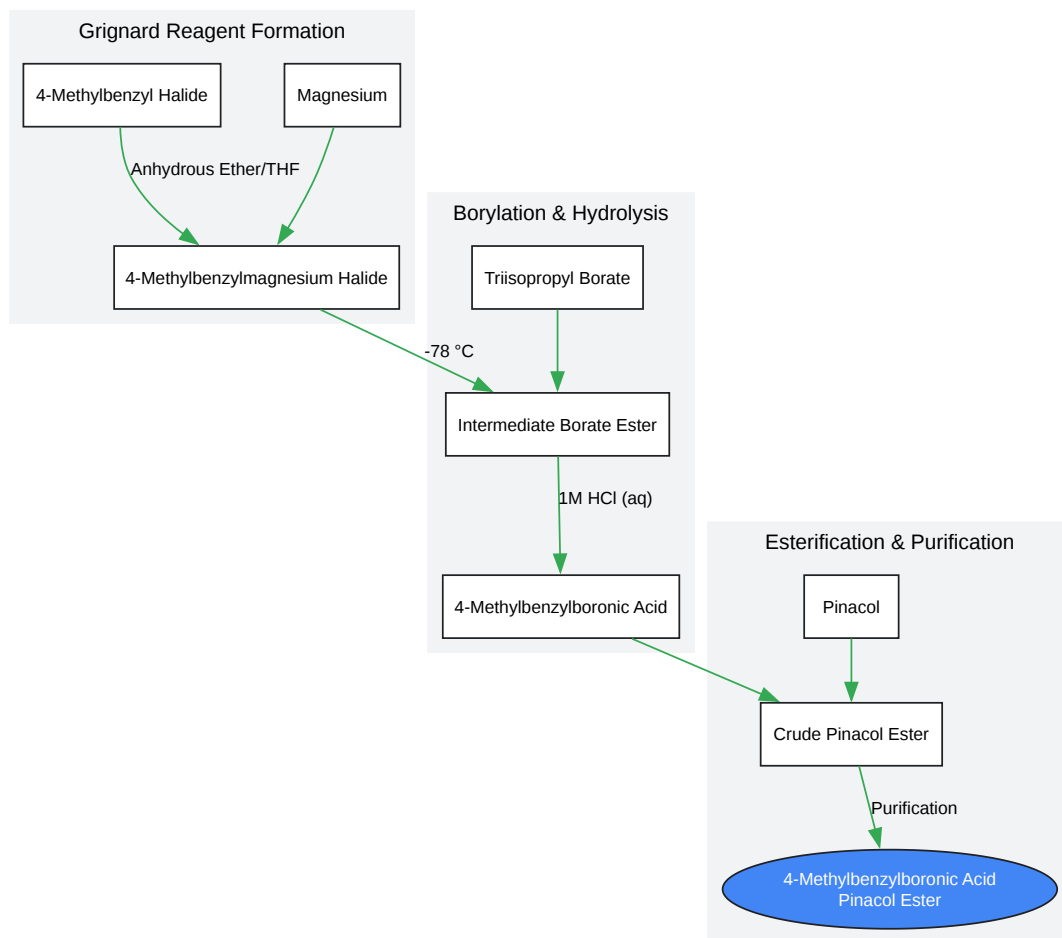
- Pinacol
- Aqueous HCl (1M)
- Anhydrous magnesium sulfate
- Standard glassware for anhydrous reactions

Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-methylbenzyl chloride in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred and refluxed until the magnesium is consumed.
- **Borylation:** The Grignard solution is cooled to $-78\text{ }^{\circ}\text{C}$, and a solution of triisopropyl borate in anhydrous diethyl ether is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
- **Hydrolysis and Esterification:** The reaction is quenched by the slow addition of 1M HCl at $0\text{ }^{\circ}\text{C}$. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
- **Pinacol Ester Formation:** The solvent is removed under reduced pressure. The crude boronic acid is dissolved in diethyl ether, and pinacol is added. The mixture is stirred at room temperature until the reaction is complete (can be monitored by TLC).
- **Purification:** The solvent is evaporated, and the residue is purified by vacuum distillation or column chromatography on silica gel to yield 4-methylbenzylboronic acid pinacol ester as a colorless to pale yellow liquid.

Synthesis Workflow Diagram

Synthesis of 4-Methylbenzylboronic Acid Pinacol Ester

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Caption: Workflow for the synthesis of 4-methylbenzylboronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-methylbenzylboronic acid pinacol ester with an aryl halide.

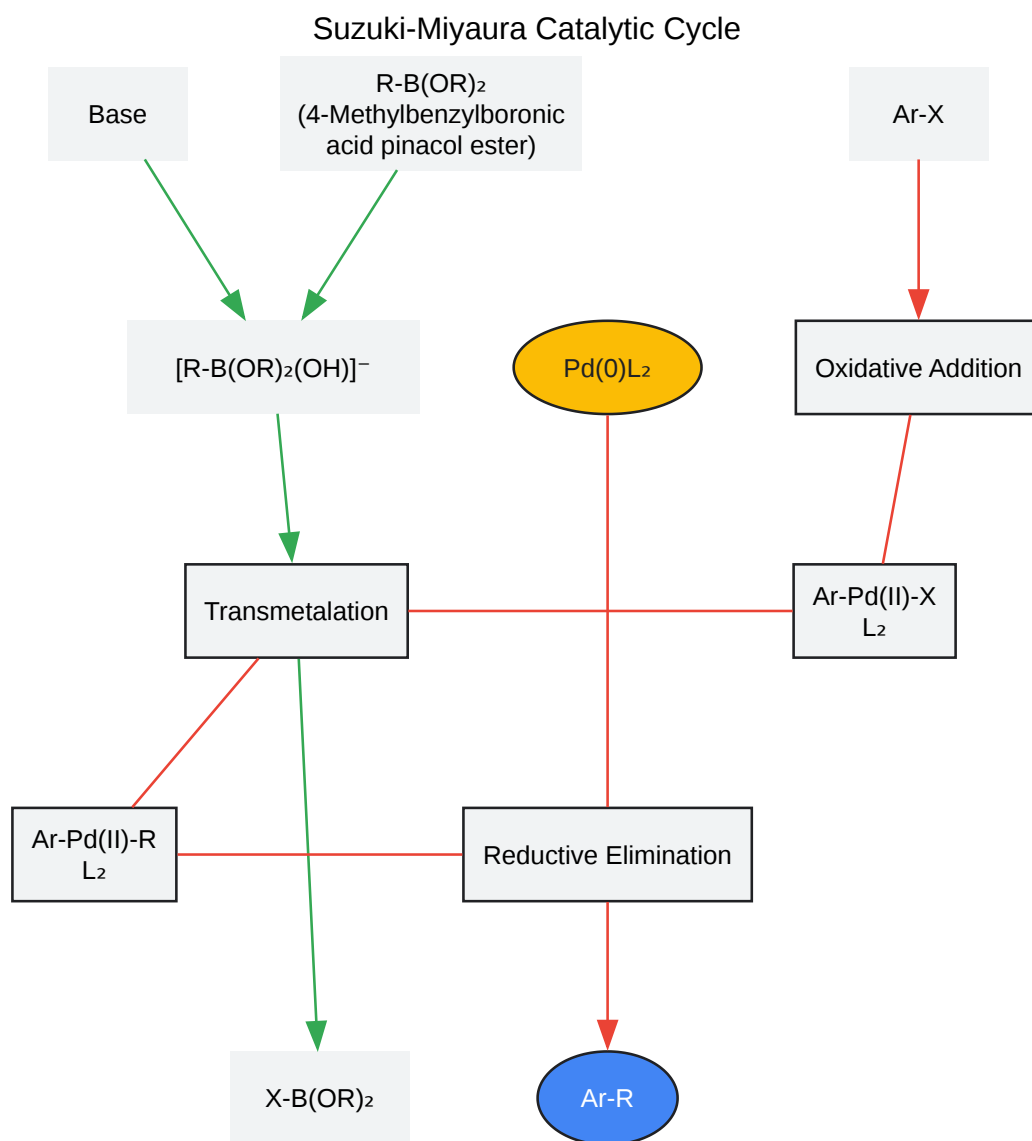
Materials:

- 4-Methylbenzylboronic acid pinacol ester
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent system (e.g., 1,4-dioxane/water, toluene/water)
- Standard glassware for inert atmosphere reactions

Procedure:

- **Reaction Setup:** To a Schlenk flask are added the aryl halide (1.0 equiv), 4-methylbenzylboronic acid pinacol ester (1.2 equiv), base (2.0-3.0 equiv), and palladium catalyst (1-5 mol%).
- **Degassing:** The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent system is then added via syringe. The mixture is often sparged with the inert gas for a further 15-30 minutes to ensure all oxygen is removed.
- **Reaction:** The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
- **Work-up:** The reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Diagram



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

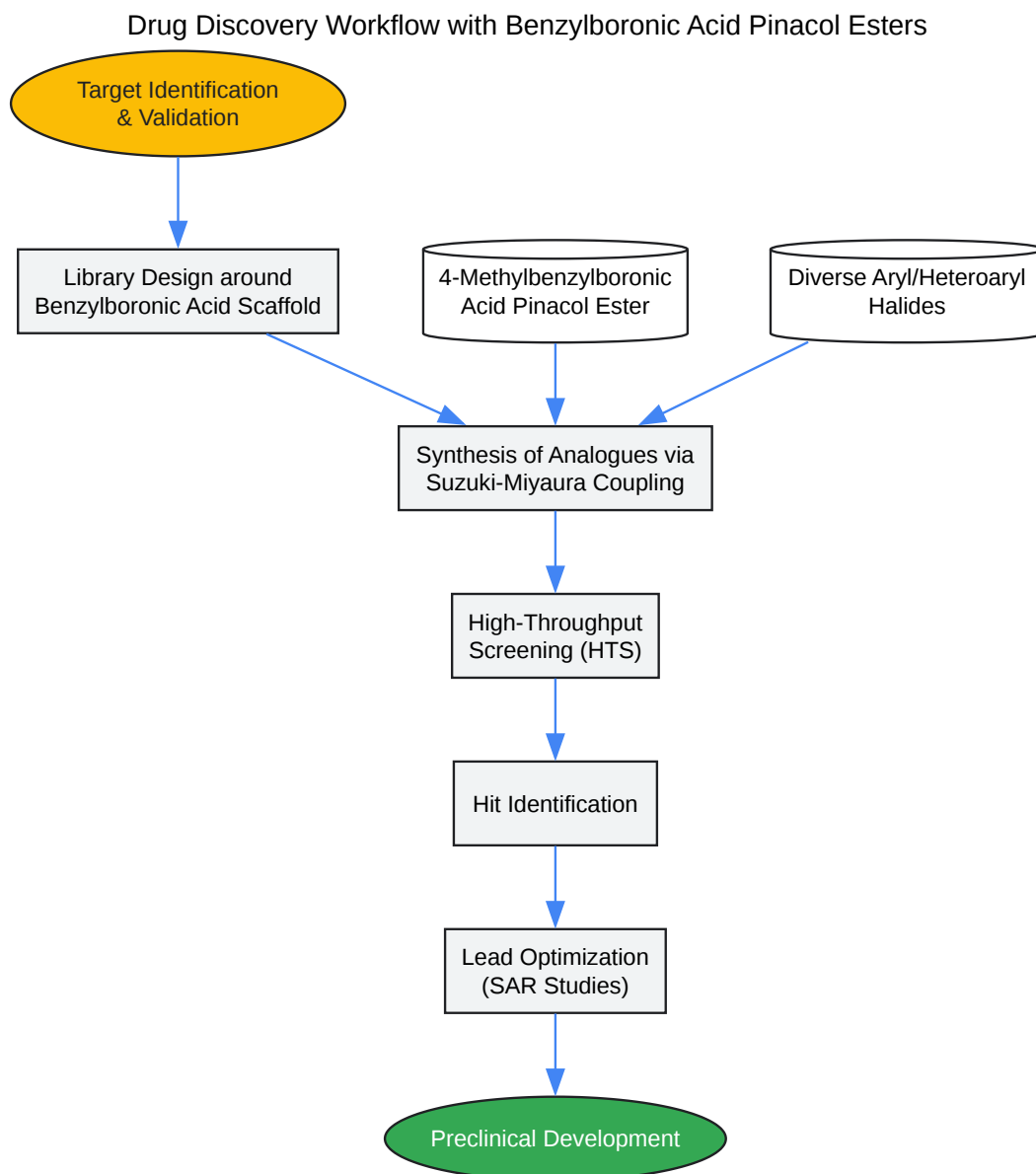
Applications in Drug Discovery and Development

Boronic acids and their pinacol esters are privileged structures in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, including the active site serine residues of proteases.[3] This property has led to the development of several FDA-approved drugs containing a boronic acid moiety.

While specific, publicly available information on the use of 4-methylbenzylboronic acid pinacol ester in a named drug's synthesis is limited, its structural motif is relevant to the development of various therapeutic agents. For instance, the benzyl moiety can mimic the side chain of phenylalanine, making it a candidate for targeting enzymes that recognize this amino acid. The 4-methyl group can provide beneficial hydrophobic interactions within a binding pocket.

A logical workflow for the application of a compound like 4-methylbenzylboronic acid pinacol ester in early-stage drug discovery is presented below.

Drug Discovery Workflow



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Caption: A generalized workflow for early-stage drug discovery utilizing benzylboronic acid pinacol esters.

This guide provides a foundational understanding of 4-methylbenzylboronic acid pinacol ester for researchers and professionals in the chemical and pharmaceutical sciences. The provided data and protocols are intended to facilitate its effective use in the laboratory.

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